3-Biphenylacetic acid, 4'-chloro-5-ethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Chloro-5-ethoxy-3-biphenylacetic acid is an organic compound with the molecular formula C16H15ClO3 It is a derivative of biphenylacetic acid, characterized by the presence of a chloro group at the 4’ position and an ethoxy group at the 5 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-5-ethoxy-3-biphenylacetic acid typically involves the following steps:
Starting Materials: The synthesis begins with biphenylacetic acid as the core structure.
Ethoxylation: The ethoxy group is introduced at the 5 position through an etherification reaction, often using ethyl alcohol and an acid catalyst.
Industrial Production Methods: Industrial production of 4’-Chloro-5-ethoxy-3-biphenylacetic acid may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions: 4’-Chloro-5-ethoxy-3-biphenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming a dechlorinated product.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Dechlorinated biphenylacetic acid.
Substitution: Various substituted biphenylacetic acid derivatives.
Scientific Research Applications
4’-Chloro-5-ethoxy-3-biphenylacetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Chloro-5-ethoxy-3-biphenylacetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to its potential anti-inflammatory effects.
Pathways Involved: It may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins.
Comparison with Similar Compounds
4’-Chloro-3-biphenylacetic acid: Lacks the ethoxy group, which may affect its chemical reactivity and biological activity.
5-Ethoxy-3-biphenylacetic acid: Lacks the chloro group, which may influence its pharmacological properties.
Uniqueness: 4’-Chloro-5-ethoxy-3-biphenylacetic acid is unique due to the presence of both chloro and ethoxy groups, which contribute to its distinct chemical and biological properties. This combination of functional groups may enhance its potential as a therapeutic agent and its versatility in chemical synthesis.
Properties
CAS No. |
61888-61-7 |
---|---|
Molecular Formula |
C16H15ClO3 |
Molecular Weight |
290.74 g/mol |
IUPAC Name |
2-[3-(4-chlorophenyl)-5-ethoxyphenyl]acetic acid |
InChI |
InChI=1S/C16H15ClO3/c1-2-20-15-8-11(9-16(18)19)7-13(10-15)12-3-5-14(17)6-4-12/h3-8,10H,2,9H2,1H3,(H,18,19) |
InChI Key |
QPIRXRZUKZBLNR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.